セトリミド

概要

説明

科学的研究の応用

MitMAB is widely used in scientific research due to its ability to inhibit dynamin GTPase activity. Some of its key applications include:

Chemistry: Used to study the mechanisms of endocytosis and other cellular processes involving dynamin.

Biology: Employed in research on cellular trafficking, membrane dynamics, and signal transduction.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery

作用機序

ミリスチルトリメチルアンモニウムブロミドは、ダイナミンのプレクストリンホモロジードメインを標的とすることで効果を発揮し、それによってリン脂質との相互作用を阻害します。この阻害は、エンドサイトーシスの間の膜の収縮と分裂に不可欠なダイナミンのGTPアーゼ活性を阻害します。 その結果、ミリスチルトリメチルアンモニウムブロミドは、受容体媒介エンドサイトーシスとシナプス小胞エンドサイトーシスを効果的に阻害します .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Cetrimide acts as a cationic detergent, reducing surface tension at the point of contact and has precipitant, complexing, and denaturing effects on bacterial membrane proteins . It inhibits the growth of many microorganisms while allowing certain species like Pseudomonas aeruginosa to develop typical colonies .

Cellular Effects

Cetrimide affects membrane permeability, allowing ‘leaking’ of essential cell constituents leading to cell death . It is used as a skin antiseptic and disinfectant prescribed for seborrhoeic dermatitis and wound cleansing .

Molecular Mechanism

Cetrimide is a quaternary ammonium cation whose salts are used as antiseptics . It is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression . It induces β-cell apoptosis through multiple mechanisms such as activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress, and inhibition of Akt .

Temporal Effects in Laboratory Settings

In laboratory settings, Cetrimide is used as a selective medium for the isolation of Pseudomonas aeruginosa . Over time, it has been observed that Cetrimide inhibits the growth of many microorganisms whilst allowing Pseudomonas aeruginosa to develop typical colonies .

Dosage Effects in Animal Models

In animal models, Cetrimide has been shown to inhibit the intestinal absorption of substances such as D-glucose, methionine, and sodium butyrate . At toxic dose levels, paralysis of the respiratory muscles leads to dyspnoea and cyanosis. Central nervous system depression may also occur .

Metabolic Pathways

The metabolic pathways of Cetrimide are not well-studied. It is known that Cetrimide has a chemical structure similar to that of acetyl choline. It is a partial agonist and has depolarising muscle relaxant activities .

Transport and Distribution

It is known that Cetrimide is a quaternary ammonium cation, which suggests that it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role as an antiseptic and its interactions with cellular membranes, it is likely that Cetrimide interacts with various subcellular compartments .

準備方法

合成ルートと反応条件

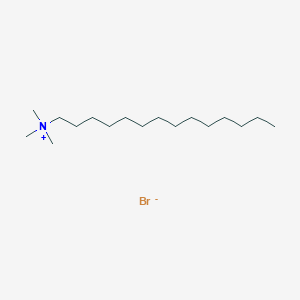

ミリスチルトリメチルアンモニウムブロミドは、ミリスチルブロミドとトリメチルアミンとの反応によって合成されます。反応は通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で、還流条件下で行われます。 生成物はその後、再結晶またはカラムクロマトグラフィーによって精製されます .

工業的生産方法

ミリスチルトリメチルアンモニウムブロミドの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。反応条件は、より高い収率と純度を得るために最適化されています。 生成物は、多くの場合、大規模クロマトグラフィー技術を使用して精製され、安定性を維持するために乾燥条件下で保管されます .

化学反応の分析

反応の種類

ミリスチルトリメチルアンモニウムブロミドは、ブロミドイオンの存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的な試薬には、水酸化物イオンやアミンなどの求核剤が含まれます。反応は通常、室温で水性または有機溶媒中で行われます。

酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。これらの反応は通常、酸性または塩基性条件が必要です。

還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用され、多くの場合、無水溶媒中で行われます.

生成される主な生成物

置換反応: 主な生成物は、一般的に置換アンモニウム化合物です。

酸化反応: 生成物には、アルキル鎖の酸化型が含まれる場合があります。

還元反応: 生成物は通常、アンモニウム化合物の還元型です.

科学研究への応用

ミリスチルトリメチルアンモニウムブロミドは、ダイナミンGTPアーゼ活性を阻害する能力のために、科学研究で広く使用されています。その主な用途には以下が含まれます。

化学: ダイナミンに関与するエンドサイトーシスやその他の細胞プロセスのメカニズムを研究するために使用されます。

生物学: 細胞内輸送、膜ダイナミクス、シグナル伝達の研究で使用されます。

類似化合物との比較

類似化合物

オクタデシルトリメチルアンモニウムブロミド (OcTMAB): 同様の作用機序を持つ別のダイナミン阻害剤。

ドデシルトリメチルアンモニウムブロミド (DoTMAB): ダイナミンに対する同様の阻害効果を持つ関連化合物

ミリスチルトリメチルアンモニウムブロミドの独自性

ミリスチルトリメチルアンモニウムブロミドは、ダイナミンIとダイナミンIIに対する高い特異性を持つため、ダイナミン介在プロセスを研究するための貴重なツールとなっています。 急性細胞損傷を引き起こすことなくダイナミン活性を可逆的に阻害する能力は、研究におけるその有用性をさらに高めます .

特性

IUPAC Name |

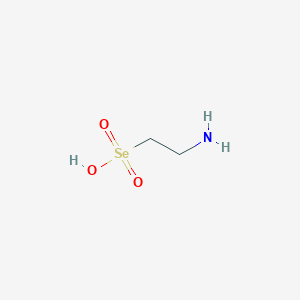

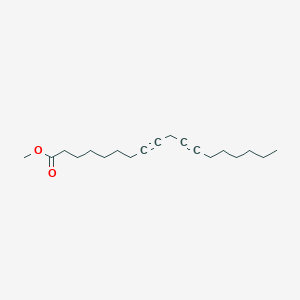

trimethyl(tetradecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRFDZFCGOPDTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-92-0 (Parent) | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0044367 | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetrimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-97-7, 8044-71-1 | |

| Record name | Tetradecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetrimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483H94W1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cetrimide exert its antimicrobial effect?

A: Cetrimide, a quaternary ammonium compound (QAC), acts as a cationic surfactant. [, , , , , , ] It disrupts the cell membrane of microorganisms by interacting with phospholipids, leading to increased permeability and leakage of cellular contents, ultimately causing cell lysis. [, , , ] This mechanism is effective against a broad spectrum of bacteria and fungi. [, , ]

Q2: Are there differences in cetrimide's efficacy against various microorganisms?

A: Yes, research suggests varying sensitivities to cetrimide among different microorganisms. For instance, while cetrimide effectively inhibits Enterococcus faecalis, studies have shown that achieving complete eradication of E. faecalis biofilms on dentin discs, even at its minimum bactericidal concentration (MBC), can be challenging. [] This highlights the importance of considering biofilm formation in clinical settings.

Q3: Does antibiotic resistance in bacteria affect their susceptibility to cetrimide?

A: Studies on antibiotic-resistant Escherichia coli and Staphylococcus aureus indicate that acquired antibiotic resistance does not necessarily translate to resistance against cetrimide. [, ] This makes cetrimide a potentially valuable disinfectant, particularly in hospital settings where antibiotic-resistant strains are prevalent.

Q4: Does the concentration of cetrimide influence its effect on bacterial cells?

A: Yes, studies utilizing transmission electron microscopy have demonstrated that the ultrastructural changes cetrimide induces in bacteria are both dose and time-dependent. [] Higher concentrations and longer exposure times lead to more pronounced damage to the cell wall and cytoplasmic membrane. [, ]

Q5: What is the chemical structure and molecular formula of cetrimide?

A: Cetrimide is a mixture of quaternary ammonium compounds, primarily consisting of tetradecyltrimethylammonium bromide. Its chemical formula is C19H42BrN. [, , ]

Q6: How does the presence of cetrimide affect the properties of other materials?

A: Cetrimide can interact with other substances, influencing their properties. For example, research has shown that adding acids to salicylic acid-cetrimide systems reduces viscosity, while the addition of bases followed by acids leads to an increase and subsequent decrease in viscosity. [] This behavior is observed in undersaturated systems. [] Understanding such interactions is crucial when formulating and utilizing cetrimide in various applications.

Q7: How does cetrimide interact with anionic surfactants?

A: Research suggests that certain anionic surfactants can initially increase the viscosity of salicylic acid-cetrimide systems before causing a decrease at higher concentrations. [] This effect is attributed to the attraction between free cetrimide molecules and the anionic surfactant, potentially leading to changes in the macromolecular structure of the system. []

Q8: What are the common applications of cetrimide?

A: Cetrimide is widely used as a disinfectant and antiseptic in various settings, including hospitals, for cleaning equipment, wounds, and burns. [, , , ] Its inclusion in handwashes and other topical antiseptic preparations highlights its broad applicability in infection control. [, , ]

Q9: What are the potential benefits of combining cetrimide with other antiseptics like chlorhexidine?

A: Combining cetrimide with other antiseptics, such as chlorhexidine, can potentially enhance its efficacy. [, , , , ] For instance, one study found that a combination of 2% chlorhexidine and 0.5% cetrimide exhibited greater antimicrobial efficacy against E. faecalis biofilms compared to calcium hydroxide or triple antibiotic paste. [] This synergistic effect could be beneficial in clinical settings, particularly in managing persistent infections.

Q10: What are the potential drawbacks of using cetrimide in wound care?

A: While generally considered safe for topical use, cetrimide can cause irritant contact dermatitis in some individuals, particularly with prolonged or improper use. [, , ] This is an important consideration, especially when using cetrimide for wound care in sensitive areas like the flexures or genital region. [, , ]

Q11: What are the known toxicological effects of cetrimide?

A: While cetrimide is generally safe for topical use, it can cause irritation and allergic reactions in some individuals. [, , ] Systemic toxicity is rare and usually associated with accidental ingestion or misuse. [, , ]

Q12: How is the purity of cetrimide analyzed?

A: The purity of cetrimide can be determined using various titration methods. [] While the European Pharmacopoeia assay method has been traditionally used, it has shown a consistent bias toward lower purity readings compared to titration with perchloric acid or silver nitrate. [] This highlights the importance of selecting appropriate analytical methods to ensure accurate assessment of cetrimide purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)

![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)